molecular formula C10H12N4 B2565234 [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine CAS No. 954569-50-7

[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine

Cat. No. B2565234
M. Wt: 188.234
InChI Key: CVURHMMJIHLHIJ-UHFFFAOYSA-N
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Description

“[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine” is a compound with the CAS Number: 954569-50-7 . It has a molecular weight of 188.23 . It is in the form of an oil .


Molecular Structure Analysis

The IUPAC name of the compound is [2-(2-methyl-1H-imidazol-1-yl)-3-pyridinyl]methanamine . The InChI code is 1S/C10H12N4/c1-8-12-5-6-14(8)10-9(7-11)3-2-4-13-10/h2-6H,7,11H2,1H3 . The InChI key is CVURHMMJIHLHIJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 188.23 . It is stored at a temperature of 4°C .

Scientific Research Applications

Chemical Inhibition and Pharmacological Applications

One key application of related compounds involves the inhibition of cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity of chemical inhibitors plays a crucial role in deciphering the involvement of specific CYP isoforms. For instance, compounds with a similar structural framework to "[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine" have been evaluated for their potency and selectivity as CYP inhibitors, which is crucial for understanding metabolism-based drug-drug interactions (DDIs) (Khojasteh et al., 2011).

Design and Synthesis of Kinase Inhibitors

The structure of imidazole-based compounds has been utilized in the design and synthesis of selective kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory processes. These synthetic approaches focus on enhancing selectivity and potency through structural modifications, demonstrating the versatility of imidazole analogs in medicinal chemistry (Scior et al., 2011).

Exploring Chemical Diversity and Properties

The exploration of the chemical diversity and properties of pyridine and imidazole-based compounds, including those similar to "[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine," has been significant in understanding their coordination chemistry, spectroscopic properties, and potential biological activities. This research aids in identifying areas of potential interest for further investigation in various applications (Boča et al., 2011).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold, closely related to the compound of interest, is an important class providing various bioactive molecules. This highlights the ongoing interest in discovering novel compounds within this class for therapeutic applications in medicine, showcasing the potential of imidazole analogs in drug development (Garrido et al., 2021).

Heterocyclic N-oxide Molecules in Synthesis and Applications

The synthesis and application potential of heterocyclic N-oxide molecules, including those derived from imidazole, indicate their importance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts, and demonstrating biological activities such as anticancer and anti-inflammatory effects (Li et al., 2019).

Safety And Hazards

The compound has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[2-(2-methylimidazol-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-12-5-6-14(8)10-9(7-11)3-2-4-13-10/h2-6H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVURHMMJIHLHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine

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